[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate
Description
This compound is a pyrazole derivative featuring a sulfonyl group at the 5-position linked to a 4-chlorophenyl ring, a methyl group at the 1-position, and a phenyl group at the 3-position. The pyrazole’s 4-position is esterified via a methylene bridge to a 3-(trifluoromethyl)benzoate moiety. The sulfonyl group (SO₂) enhances electron-withdrawing properties, while the trifluoromethyl (CF₃) group contributes to lipophilicity and metabolic stability, common features in agrochemicals and pharmaceuticals . Synonyms include AC1MTWWO and ZINC3047494, with CAS registry numbers (e.g., 318289-10-0) confirming its identity .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2O4S/c1-31-23(36(33,34)20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-35-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNDIEJCOPKWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H18Cl2N2O4S
- CAS Number : 318289-04-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting various bacterial strains, indicating its possible use as an antibacterial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, which could have therapeutic implications.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity and leading to downstream effects.
- Signal Transduction Modulation : Affecting signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Studies
A study conducted on the antimicrobial properties of similar pyrazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an inhibition concentration (IC50) value comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Anticancer Research
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features was found to inhibit the proliferation of breast cancer cells by modulating the expression of apoptosis-related proteins .
Enzyme Inhibition
Research highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was confirmed through both enzymatic assays and cell-based studies, positioning it as a candidate for further development in cancer therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of sulfonyl and trifluoromethyl groups.
Table 1: Structural Comparison of Pyrazole Derivatives
Analysis of Substituent Effects
Sulfonyl vs. This may enhance solubility in polar solvents or interactions with biological targets. Sulfonyl-containing compounds are often more stable against metabolic oxidation than sulfanyl derivatives, which could extend half-life in vivo .
Trifluoromethyl vs. Chlorine substituents (e.g., in CAS 318248-32-7) offer moderate electron withdrawal but lower steric bulk than CF₃, possibly altering binding affinities in enzyme interactions .
Positional Isomerism :
- The meta (3-) position of CF₃ on the benzoate ring in the target compound versus para (4-) Cl in CAS 318248-32-7 may lead to divergent steric and electronic interactions. Meta substitution could reduce symmetry and influence crystal packing, as observed in X-ray studies of related pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
